molecular formula C19H21NO B7773192 1,3-Dimethyl-2,6-diphenylpiperidin-4-one CAS No. 5315-29-7

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Cat. No.: B7773192
CAS No.: 5315-29-7
M. Wt: 279.4 g/mol
InChI Key: DZCQBSKDIIAQHT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,6-diphenylpiperidin-4-one is a piperidinone derivative characterized by a six-membered heterocyclic ring with ketone functionality at the 4-position. The molecule features two phenyl groups at the 2- and 6-positions and methyl groups at the 1- and 3-positions. Its crystal structure reveals a chair conformation for the piperidin-4-one ring, with phenyl and methyl substituents occupying equatorial positions . Weak intermolecular C–H⋯O hydrogen bonds form centrosymmetric dimers, contributing to its solid-state stability. The compound has been studied for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects .

Properties

IUPAC Name

1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQBSKDIIAQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300876, DTXSID101283000
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
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Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-58-5, 5315-29-7
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
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Record name NSC139645
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Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Initial Condensation

The Mannich reaction forms the foundational step, involving a three-component condensation between benzaldehyde (2 mol), ammonium acetate (1 mol), and ethyl methyl ketone (1 mol) in absolute ethanol. The mixture is warmed at reflux for 30 minutes, followed by overnight stirring at room temperature to yield an intermediate piperidin-4-one scaffold. The reaction proceeds via nucleophilic attack of the enolized ketone on the iminium ion generated from benzaldehyde and ammonium acetate, forming the six-membered ring.

Optimization Insights :

  • Solvent Choice : Ethanol enhances solubility of reactants and stabilizes intermediates through hydrogen bonding.

  • Molar Ratios : A 2:1:1 ratio of benzaldehyde, ammonium acetate, and ethyl methyl ketone ensures complete conversion, minimizing side products like polymeric Schiff bases.

Methylation via Alkylation

The intermediate 2,6-diphenylpiperidin-4-one undergoes N-methylation using methyl iodide (1.5 mol) in acetone under reflux, catalyzed by potassium carbonate (2 mol). The base deprotonates the secondary amine, facilitating nucleophilic substitution at the methyl iodide electrophile.

Critical Parameters :

  • Reaction Time : Reflux for 4–6 hours ensures quantitative methylation.

  • Workup : Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and dried over anhydrous sodium sulfate.

Purification and Yield

Crude product purification via column chromatography (silica gel, ethyl acetate:petroleum ether = 2:98) yields this compound as a white solid in 85% yield. Crystallographic analysis confirms the chair conformation of the piperidine ring, with phenyl groups oriented equatorially.

Green Chemistry Approach Using Deep Eutectic Solvents

Solvent Composition and Reaction Design

A glucose-urea DES (60:40 wt%) serves as an eco-friendly medium for synthesizing piperidin-4-one derivatives. This method replaces volatile organic solvents, reducing environmental impact while maintaining efficiency.

Synthesis Protocol :

  • Reactants : Benzaldehyde, ammonium acetate, and ethyl methyl ketone in DES.

  • Conditions : Stirring at 80°C for 8 hours.

Yield and Advantages

The DES method achieves a 78% yield of this compound, slightly lower than traditional methods but with notable benefits:

  • Reduced Toxicity : Eliminates carcinogenic solvents like dichloromethane.

  • Recyclability : DES can be recovered and reused for three cycles without significant yield loss.

Comparative Analysis of Synthesis Methods

ParameterTraditional MethodDES Method
Solvent Ethanol, acetoneGlucose-urea DES
Reaction Time 24 hours (condensation)8 hours
Yield 85%78%
Purification Column chromatographyRecrystallization
Environmental Impact High (toxic solvents)Low (biodegradable DES)

Key Observations :

  • The traditional method prioritizes yield and scalability, whereas the DES approach emphasizes sustainability.

  • Crystallographic data from both methods confirm identical molecular conformations, ensuring product consistency.

Mechanistic Insights and Side Reactions

Byproduct Formation

Prolonged reflux during alkylation risks over-methylation, generating quaternary ammonium salts. Controlled addition of methyl iodide and stoichiometric base mitigates this.

Stereochemical Considerations

The E conformation about the N=C bond in the oxime derivative (a common intermediate) is stabilized by intramolecular C–H···O hydrogen bonds, as confirmed by X-ray diffraction .

Chemical Reactions Analysis

Oxidative Hydrolysis

Reagent : Pyridinium fluorochromate (PFC) in aqueous acetic acid
Conditions : 60% (v/v) acetic acid, 293 K
Products : Corresponding ketone (via oxidative cleavage of the oxime)
Key Findings :

  • Stoichiometry : 1:1 substrate-to-oxidant ratio .

  • Kinetics : Pseudo-first-order rate constants (k1k_1) decrease with increasing [PFC] due to steric hindrance (Table 1) .

  • Steric Effects : Bulkier substituents (e.g., 1,3-dimethyl vs. 1-methyl) reduce reactivity by 40–60%, attributed to transition-state crowding .

Table 1 : Rate constants for oxidation of substituted piperidin-4-one oximes by PFC at 293 K

[PFC] (×10⁴ mol/dm³)[Substrate] (×10² mol/dm³)k1k_1 (×10⁴ s⁻¹)
7.01.005.29
9.01.004.18
13.01.002.88

Mechanism : Polar pathway involving protonated PFC ester intermediate formation, followed by slow C=N bond cleavage (Scheme 1) .

Oximation and Oxime Functionalization

Reagents : Hydroxylamine hydrochloride, NaOAc
Conditions : Ethanol, reflux
Product : 1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime .
Derivatization :

  • Oxime Ethers : Reaction with methyl chloroacetate/K₂CO₃ forms O-(methoxycarbonylmethyl)oxime derivatives .

  • Stability : Intramolecular H-bonding stabilizes the oxime tautomer (FT-IR, NMR) .

Table 2 : Selected spectral data for oxime derivatives

DerivativeIR (C=N) cm⁻¹1^1H NMR (δ, ppm)
Parent oxime16202.35 (s, N–CH₃)
O-Methoxycarbonylmethyl16153.72 (s, OCH₃)

Coordination Chemistry

Reagents : Transition metal salts (e.g., Cu²⁺, Fe³⁺)
Products : Metal complexes via N/O donor sites.
Applications : Catalysis and material science (e.g., corrosion inhibition for mild steel in HCl).

Steric and Electronic Effects on Reactivity

  • Steric Crowding : 1,3-Dimethyl substitution reduces oxidation rates by 50% compared to 1-methyl analogs due to hindered PFC ester formation .

  • Electronic Effects : Electron-donating groups (e.g., –CH₃) destabilize the transition state, lowering k1k_1 values (DFT/HOMO-LUMO analysis) .

Table 3 : Relative reactivity trends in substituted piperidin-4-ones

Substituent PatternRelative k1k_1 (%)
1-Me-2,6-Ph100
1,3-diMe-2,6-Ph58
1,3,5-triMe-2,6-Ph22

Mechanistic Insights

  • Oxidation : Follows a polar mechanism (no radical intermediates) .

  • Nucleophilic Substitution : Methylation at nitrogen proceeds via SN2 pathway .

  • Steric vs. Inductive Effects : Reactivity trends governed more by steric bulk than electronic effects .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
DM-DPP is a member of the piperidone family, which has been explored for various pharmacological activities. Research indicates that compounds in this class exhibit a range of biological effects, including:

  • Analgesic and Anti-inflammatory Effects: Studies have shown that piperidones can influence pain pathways and reduce inflammation, making them candidates for pain management therapies .
  • Central Nervous System Activity: The compound has been investigated for its potential neuroprotective properties, with implications in treating neurodegenerative diseases .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various microbial strains, suggesting potential use in developing new antibiotics .

Case Study:
A study highlighted the synthesis of DM-DPP and its evaluation as a potential analgesic agent. The compound was tested in animal models where it exhibited significant pain-relieving effects compared to controls. This suggests that DM-DPP could be developed into a therapeutic agent for pain management .

Material Science

Polymer Chemistry:
DM-DPP has been utilized as a building block in the synthesis of advanced materials. Its ability to form stable structures makes it suitable for creating polymers with specific mechanical and thermal properties.

  • Conductive Polymers: Research has shown that incorporating DM-DPP into polymer matrices can enhance electrical conductivity, making it useful in electronic applications such as sensors and flexible electronics .
  • Nanocomposites: The compound's unique structure allows it to be used in the development of nanocomposites that exhibit improved strength and thermal stability .

Chemical Intermediate

Synthesis of Other Compounds:
DM-DPP serves as an important intermediate in organic synthesis. Its versatile structure allows for further modifications that lead to the creation of complex organic molecules.

  • Synthesis Pathways: Researchers have developed various synthetic routes to produce DM-DPP from readily available starting materials. For instance, a common method involves the condensation of substituted phenyl ketones with amines under acidic conditions .
  • Applications in Drug Development: As an intermediate, DM-DPP can be transformed into more complex pharmaceutical agents, expanding its utility in drug discovery processes .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnalgesicsSignificant pain relief in animal models
Neuroprotective agentsPotential treatment for neurodegenerative diseases
Material ScienceConductive polymersEnhanced electrical properties in polymer matrices
NanocompositesImproved mechanical strength and thermal stability
Chemical IntermediateSynthesis of pharmaceuticalsVersatile precursor for complex organic molecules

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidin-4-one Derivatives

Compound Name Substituents Ring Conformation Dihedral Angle (Phenyl Rings) Crystal System Key Interactions
1,3-Dimethyl-2,6-diphenylpiperidin-4-one 1,3-dimethyl; 2,6-diphenyl Chair 58.51° Triclinic C–H⋯O hydrogen bonds
1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one 3,3-dimethyl; 1-chloroacetyl Distorted boat 87.1° Monoclinic C–H⋯O, C–H⋯C interactions
1-Methyl-2,6-diphenylpiperidin-4-one 1-methyl; 2,6-diphenyl Not reported N/A N/A N/A
3-Ethyl-2,6-diphenylpiperidin-4-one 3-ethyl; 2,6-diphenyl Not reported N/A N/A N/A
  • Conformational Flexibility : The parent compound adopts a chair conformation, while the chloroacetyl derivative () exhibits a distorted boat due to steric effects from the bulky chloroacetyl group.
  • Phenyl Ring Orientation : The dihedral angle between phenyl rings in this compound (58.51°) is significantly smaller than in the chloroacetyl analog (87.1°), indicating substituent-dependent steric and electronic effects .

Physicochemical Properties

Table 4: Crystallographic and Spectral Data

Compound Name Space Group Unit Cell Parameters (Å, °) Notable Spectral Features (IR/NMR) References
This compound P 1 a = 9.213, b = 10.128, c = 10.519 C=O stretch at 1680 cm⁻¹ Gayathri et al. (2008)
1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one P21/n a = 13.7005, b = 9.8735, c = 14.8960 Cl–C=O vibration at 1725 cm⁻¹ Kavitha et al. (2008)
  • Hydrogen Bonding : The parent compound’s C–H⋯O interactions contrast with the chloroacetyl derivative’s C–H⋯C contacts, affecting solubility and thermal stability .

Biological Activity

1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a piperidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O. The compound displays an E configuration about the N=C bond and adopts a chair conformation in its piperidine ring. The dihedral angles between the phenyl rings and the piperidine ring are significant for its biological activity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the Mannich reaction. A common procedure includes:

  • Mixing benzaldehyde (2 mol), ammonium acetate (1 mol), and ethyl methyl ketone (1 mol) in absolute ethanol.
  • Heating the mixture for 30 minutes and stirring overnight at room temperature.
  • Treating the resulting product with methyl iodide in the presence of potassium carbonate to yield the final compound .

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains .
  • CNS Activity : This compound has shown potential as a central nervous system (CNS) agent. It may possess analgesic and anti-inflammatory properties, which are significant for developing treatments for pain management and inflammatory conditions .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. Its structure allows it to interact with certain cellular pathways that are crucial in cancer progression .
  • Cholesterol-Lowering Effects : Some studies have indicated that derivatives of 4-piperidones can lower blood cholesterol levels, which could be beneficial in managing cardiovascular diseases .

In Vitro Studies

A study published in PMC explored the antibacterial activity of various piperidine derivatives, including this compound. The compound was tested against several bacterial strains and demonstrated significant inhibitory effects .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of this compound with SARS-CoV-2 protease. The results indicated strong binding affinities comparable to FDA-approved drugs used in COVID-19 treatment .

Data Summary

Activity Effect Reference
AntimicrobialEffective against various strains
CNS ActivityPotential analgesic effects
AnticancerInhibitory effects on cancer cells
Cholesterol-loweringReduces blood cholesterol

Q & A

Q. What are the established synthetic routes for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Claisen-Schmidt condensation reaction using 1,5-diphenylpenta-1,4-dien-3-one and methylamine. Key parameters include solvent choice (e.g., ethanol or methanol), reaction temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Competing side reactions, such as over-alkylation, can reduce yields, necessitating careful monitoring by TLC or HPLC .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on a combination of:

  • FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations.
  • NMR : ¹H NMR reveals methyl group singlet peaks (δ 1.2–1.5 ppm) and aromatic proton splitting patterns (δ 7.2–7.6 ppm). ¹³C NMR confirms the piperidin-4-one scaffold (C=O at ~208 ppm).
  • X-ray crystallography : Resolves absolute configuration and puckering parameters (e.g., triclinic space group P1, unit cell dimensions a = 5.9201 Å, b = 10.9749 Å, c = 12.8247 Å) .

Q. What are the primary challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties arise from conformational flexibility in the piperidin-4-one ring. Slow evaporation from dichloromethane/hexane mixtures at 4°C produces diffraction-quality crystals. SHELXL refinement (using data) resolves disorder in phenyl rings, with hydrogen atoms placed geometrically .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of piperidin-4-one derivatives, and how can structure-activity relationships (SAR) resolve them?

While some derivatives show potent antifungal activity (e.g., Microsporum gypsuem inhibition at MIC = 8 µg/mL), others exhibit weak efficacy. SAR studies indicate that electron-withdrawing substituents (e.g., -Cl, -F) on the phenyl rings enhance antimicrobial potency by increasing membrane permeability. Conversely, bulky groups reduce activity due to steric hindrance .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP) improve accuracy in refining the compound’s structure?

SHELX refines anisotropic displacement parameters (ADPs) for non-H atoms, while ORTEP-III generates thermal ellipsoid plots to visualize positional disorder. Challenges include resolving overlapping electron density in phenyl rings, addressed by constraining C-C bond distances to 1.39 Å during refinement .

Q. What methodologies are used to analyze ring puckering dynamics, and how do they inform drug design?

Cremer-Pople puckering coordinates quantify out-of-plane deviations (e.g., amplitude q₂ = 0.45 Å, phase angle φ₂ = 120°). Molecular dynamics simulations (100 ns trajectories) reveal pseudorotation barriers of ~5 kcal/mol, suggesting conformational flexibility that impacts binding to rigid enzyme active sites .

Methodological Notes

  • Contradiction Handling : Discrepancies in synthetic yields (e.g., 60–85%) often stem from solvent polarity effects, requiring reproducibility checks via controlled humidity/temperature .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to distinguish diastereotopic protons .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethyl-2,6-diphenylpiperidin-4-one
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1,3-Dimethyl-2,6-diphenylpiperidin-4-one

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